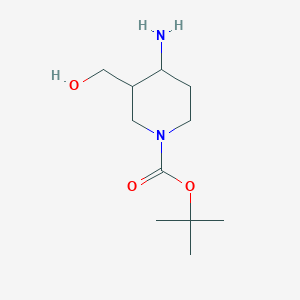
cis-1-Boc-4-amino-3-piperidinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1-Boc-4-amino-3-piperidinemethanol is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
a. Synthesis of Bioactive Compounds
Cis-1-Boc-4-amino-3-piperidinemethanol serves as a crucial intermediate in the synthesis of various bioactive molecules. It is utilized in the preparation of:
- N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides , which act as silent information regulator 2 (SIRT2) inhibitors, potentially useful in treating neurodegenerative diseases .
- Piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives , which have shown efficacy as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
b. Therapeutic Potential
The compound's structural features allow it to interact with various biological targets, making it a candidate for developing treatments for conditions such as:
- Chronic obstructive pulmonary disease (COPD)
- Asthma
- Irritable bowel syndrome
- Neurogenic bladder disorders
Synthetic Applications
This compound is employed as a building block in organic synthesis due to its functional groups that facilitate further chemical transformations:
a. Route Development
Recent studies have demonstrated efficient synthetic routes to obtain this compound, emphasizing the following advantages:
- Short reaction pathways that enhance yield and purity.
- The ability to utilize readily available starting materials, reducing costs and improving scalability for industrial applications .
b. Heterocyclic Chemistry
The compound has been utilized in synthesizing novel heterocyclic amino acids, which are important for developing chiral building blocks in drug discovery . These derivatives can be modified further to create a range of pharmaceutical agents.
Case Study 1: Synthesis of Piperidine Derivatives
A study highlighted the synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from piperidine derivatives, showcasing the versatility of this compound as a precursor. The methodology involved regioselective reactions that yielded compounds with potential applications in agrochemicals and pharmaceuticals .
Case Study 2: Drug Development
Research focusing on SIRT2 inhibitors has leveraged this compound to synthesize compounds exhibiting promising activity against neurodegenerative diseases. The structural modifications facilitated by this compound have been crucial in enhancing biological activity and selectivity .
Propiedades
Número CAS |
1402249-02-8; 1784007-01-7 |
|---|---|
Fórmula molecular |
C11H22N2O3 |
Peso molecular |
230.308 |
Nombre IUPAC |
tert-butyl 4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3 |
Clave InChI |
JJYWLFQRQOTSKA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)N |
Solubilidad |
not available |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













